sodium;2-naphthalen-1-ylacetate
Description
4-Amino-3-ethoxybenzenesulfonic acid is an aromatic sulfonic acid derivative featuring an amino group (-NH₂) at the 4-position and an ethoxy group (-OCH₂CH₃) at the 3-position of the benzene ring. The sulfonic acid group (-SO₃H) at the 1-position confers strong acidity and water solubility. This compound is structurally significant in organic synthesis, particularly as an intermediate in dyes, pharmaceuticals, and specialty chemicals. Its zwitterionic nature (due to the amino and sulfonic acid groups) influences its crystallinity and solubility in polar solvents .
Properties
IUPAC Name |
sodium;2-naphthalen-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUUXVFWKYRHAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of Sodium 1-Naphthaleneacetate involves the reaction of 1-naphthaleneacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the sodium salt. This method is straightforward and commonly used in laboratory settings .
Chemical Reactions Analysis
Sodium 1-Naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthaleneacetic acid.
Reduction: It can be reduced to form 1-naphthylmethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sodium 1-Naphthaleneacetate finds application in a diverse range of areas, encompassing synthesis, purification, and analysis. It is highly adaptable and lends itself to a multitude of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of plant growth and development, particularly in the regulation of auxin activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Mechanism of Action
The mechanism of action underlying Sodium 1-Naphthaleneacetate involves the formation of a complex with the target substrate. This complex establishes a covalent bond with the substrate, which can then be cleaved by enzymes or other catalysts. This process allows the compound to exert its effects in various biological and chemical systems .
Comparison with Similar Compounds
Sulfonic Acid Derivatives with Amino and Alkoxy/Hydroxy Groups
Key Observations :
- Ethoxy vs. Methoxy/Hydroxy: The ethoxy group in 4-amino-3-ethoxybenzenesulfonic acid enhances lipophilicity compared to methoxy or hydroxy analogs, making it more suitable for lipid-soluble pharmaceutical intermediates. Methoxy derivatives exhibit slightly blue-shifted UV-Vis absorption .
- Acidity: The sulfonic acid group dominates acidity (pKa ~1–2), but hydroxy-substituted analogs (e.g., 3-amino-4-hydroxybenzenesulfonic acid) exhibit additional weak acidity (pKa ~8–9) from the phenolic -OH .
Substituted Benzoic Acids and Nitro Derivatives
Key Observations :
- Nitro vs. Ethoxy : Nitro groups drastically increase acidity and reactivity (e.g., facile reduction to amines), whereas ethoxy groups are electron-donating, stabilizing the ring for electrophilic substitution .
- Carboxylic Acid vs. Sulfonic Acid: Benzoic acid derivatives (e.g., 4-amino-3-bromobenzoic acid) are less water-soluble but more volatile, favoring use in organic solvents .
Acetamido Derivatives
Key Observations :
- Protected Amines : Acetamido groups prevent unwanted side reactions (e.g., oxidation) but require deprotection for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
